tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Overview
Description
“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride” is a chemical compound . It is also known as "3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester" .
Synthesis Analysis
The synthesis of this compound involves the use of wet Pd/C (188.05 mg, 159.50 μmol, purity 10%) added into tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate in THF solution (1.10 g, 3.19 mmol). After replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The molecular formula of this compound is C14H26N2O2 . Its molecular weight is 254.37 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The InChI code of the compound is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14;/h15H,4-11H2,1-3H3;1H .Scientific Research Applications
CCR8 Antagonism
- The compound has been identified as a CCR8 antagonist, potentially useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Synthesis and Chemical Reactions
- It can be synthesized via intramolecular spirocyclization of 4-substituted pyridines, demonstrating the versatility of its chemical structure (Parameswarappa & Pigge, 2011).
- A divergent synthesis approach for 1- and 5-substituted derivatives of this compound has been developed, showing its adaptability for various chemical modifications (Yang et al., 2008).
Solid-Phase Synthesis
- Microwave-assisted solid-phase synthesis of this compound and its derivatives is possible, highlighting its applicability in more efficient and rapid synthesis methods (Macleod et al., 2006).
Food Contact Material Safety
- The compound has been evaluated for safety as a stabilizer in food contact materials, indicating its potential use in food packaging applications (Flavourings, 2012).
Bioactivity and Synthesis
- It has been discussed in the context of its biological activity and synthesis, particularly in relation to the treatment of obesity, pain, and various other disorders (Blanco‐Ania et al., 2017).
Polymer Stabilizers
- The compound has been studied as a polymer stabilizer, particularly in synergistic mechanisms with other antioxidants, highlighting its utility in material science (Yachigo et al., 1992).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14;/h15H,4-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABRTFCGXPHVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736715 | |
Record name | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride | |
CAS RN |
236406-47-6 | |
Record name | 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236406-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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